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1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one

Nucleoside transport Pharmacokinetics Uridine analog

1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, commonly known as 3-deazauridine (DAU, NSC-126849), is a synthetic glycosylamine nucleoside analog classified as a uridine antimetabolite. It differs from the natural metabolite uridine by replacement of the N3 ring nitrogen with a carbon atom, which profoundly alters its hydrogen-bonding pattern and biological activity.

Molecular Formula C10H13NO6
Molecular Weight 243.21 g/mol
Cat. No. B13384111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one
Molecular FormulaC10H13NO6
Molecular Weight243.21 g/mol
Structural Identifiers
SMILESC1=CN(C(=O)C=C1O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C10H13NO6/c12-4-6-8(15)9(16)10(17-6)11-2-1-5(13)3-7(11)14/h1-3,6,8-10,12-13,15-16H,4H2
InChIKeyCBOKZNLSFMZJJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH2O 18 (mg/mL)
DMSO > 150 (mg/mL)
EtOH < 1 (mg/mL)
DMF > 150 (mg/mL)
EtOAc 0.2 (mg/mL)
CHC13 0.2 (mg/mL)

3-Deazauridine (NSC-126849) Technical Baseline for CTP Synthetase-Targeted Procurement


1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxyhydropyridin-2-one, commonly known as 3-deazauridine (DAU, NSC-126849), is a synthetic glycosylamine nucleoside analog classified as a uridine antimetabolite [1]. It differs from the natural metabolite uridine by replacement of the N3 ring nitrogen with a carbon atom, which profoundly alters its hydrogen-bonding pattern and biological activity [2]. The compound has been detected in human blood as part of the exposome and is primarily studied as a competitive inhibitor of cytidine triphosphate (CTP) synthetase, leading to depletion of intracellular CTP pools [1][3].

1
CTP synthetase inhibition Competitively depletes intracellular CTP/dCTP pools without RNA incorporation.
2
Altered base-pairing behavior Replacement of N3 nitrogen abolishes Watson-Crick pairing, redirecting mechanism away from nucleic acid incorporation.
3
Transporter-dependent uptake pH-sensitive cellular transport differs from uridine; verify uptake kinetics in your cell model.

Why Uridine Analogs Cannot Be Interchanged with 3-Deazauridine in Research and Therapeutic Contexts


Although 3-deazauridine is structurally related to uridine, its removal of the N3 nitrogen eliminates canonical Watson-Crick pairing potential, shifting its primary mechanism from RNA incorporation to competitive inhibition of CTP synthetase [1]. Unlike 5-fluorouridine or cytarabine, which act predominantly via incorporation into nucleic acids or inhibition of DNA polymerases, 3-deazauridine selectively depletes CTP pools without serving as an efficient substrate for RNA polymerases [2]. Furthermore, its transport kinetics and pH-dependent ionization (pKa ~6.5) differ substantially from uridine, meaning that cellular uptake efficiency cannot be inferred from uridine data [3]. These differences mean that in-class compounds such as 5-fluorouridine, cytarabine, or cyclopentenyl cytosine produce distinct pharmacodynamic profiles and cannot be considered interchangeable for target engagement, resistance profile, or combination drug studies.

Mechanism mismatch
5-fluorouridine or cytarabine act via nucleic acid incorporation; 3-deazauridine depletes CTP pools via CTP synthetase inhibition. Target engagement profiles may not transfer.
Transport kinetics differ
Cellular uptake of 3-deazauridine exhibits lower affinity and pH-dependent ionization; uridine transport data cannot guide dosing strategies.
Resistance pathway incompatibility
Collateral sensitivity in deoxycytidine kinase-deficient cells is unique to 3-deazauridine; conventional nucleoside analogs may not reproduce this profile.

Quantitative Comparator Evidence for 3-Deazauridine: Km, Ki, Selectivity Index, and Collateral Sensitivity


Nucleoside Transporter Affinity: 3-Deazauridine Km Is 2-Fold Higher Than Uridine in Human Lymphoblastoid Cells

In a direct head-to-head comparison in cultured human lymphoblastoid cells (6410/MP line), 3-deazauridine exhibited a Km for the equilibrative nucleoside transporter of 0.52 ± 0.01 mM, approximately 2.3-fold higher than the Km of uridine (0.23 ± 0.02 mM), indicating lower transporter affinity. The Vmax for 3-deazauridine (28 ± 0.5 pmol/µL cell water/s) was also lower than that of uridine (35 ± 2 pmol/µL/s) [1].

Transporter affinity
Head-to-head
Km 0.52 ± 0.01 mM vs. uridine 0.23 ± 0.02 mM (2.3‑fold higher); Vmax ~20% lower
Lower transporter affinity may reduce intracellular exposure relative to uridine at low concentrations.
Human lymphoblastoid 6410/MP cells, pH 7.4
Nucleoside transport Pharmacokinetics Uridine analog

Cytidine Deaminase Inhibition: 3-Deazauridine Ki = 19 µM, Most Potent Among Tested Uridine Analogs

3-Deazauridine competitively inhibited cytidine deaminase with a Ki of 1.9 × 10⁻⁵ M (19 µM). Among the uridine analogs evaluated (uridine, 5-bromodeoxyuridine, 5-fluorodeoxyuridine, 6-azauridine), 3-deazauridine was reported as the most potent inhibitor, though exact comparator Ki values were not reported in the abstract [1]. The enzyme source was hepatocyte supernatant fluid.

Cytidine deaminase Ki
Reported
Ki = 19 µM (most potent among tested uridine analogs)
Supports modulator studies to protect deaminase-sensitive agents; exact comparator Ki values unavailable.
Hepatocyte supernatant fluid; rank based on reported abstract data.
Cytidine deaminase Enzyme inhibition Uridine analog

Anti-HIV-1 Selectivity Index: 3-Deazauridine SI >68, Exceeding Formycin A (39) and 5-Fluorocytidine (>40)

In a single-cycle HIV-1 infectivity assay using U373-MAGICXCR4 target cells, 3-deazauridine achieved a selectivity index (SI = TC50/EC50) of >68, compared to formycin A (SI 39), 5-fluorocytidine (SI >40), 8-azaadenosine (SI 37), and 2'-C-methylcytidine (SI >8.8) [1]. The higher SI indicates a wider therapeutic window between antiviral activity and cytotoxicity.

HIV-1 selectivity index
Head-to-head
SI >68 (3‑DAU) vs. formycin A 39, 5‑fluorocytidine >40
Wider selectivity window supports HIV-1 research where host cell cytotoxicity must be minimized.
U373-MAGICXCR4 cells, single-cycle NL4‑3 assay, 48 h.
Anti-HIV Selectivity index Ribonucleoside analogs

Collateral Sensitivity in Cytarabine-Resistant Leukemia: 3-Deazauridine Effective Where Cytarabine Fails

Murine L1210 leukemia cells resistant to cytarabine (ara-C) due to deoxycytidine kinase deletion exhibited collateral sensitivity to 3-deazauridine. While cytarabine requires deoxycytidine kinase for activation, 3-deazauridine bypasses this step by inhibiting de novo CTP synthesis via CTP synthetase, leading to dCTP depletion [1]. Quantitative IC50 values for 3-deazauridine in L1210 cells were reported as 6 µM [2], though direct comparator IC50 data for cytarabine in the same resistant line require primary source verification.

Collateral sensitivity
Cross-study
Active in cytarabine‑resistant L1210/AraC cells (IC50 ~6 µM); cytarabine ineffective due to kinase deletion.
Bypasses deoxycytidine kinase‑dependent resistance; enables resistance pathway dissection.
IC50 from supplier‑cited data; confirm in your resistant model.
Drug resistance Collateral sensitivity Leukemia

High-Value Application Scenarios for 3-Deazauridine Based on Evidence Differentiation


CTP Synthetase Inhibition Assays and Nucleotide Pool Depletion Studies

3-Deazauridine is the prototypical competitive inhibitor of CTP synthetase (Ki for the triphosphate metabolite exceeding the IC50 for enzyme inhibition in cellular assays [1]). It is specifically suited for experiments requiring selective depletion of intracellular CTP and dCTP pools without concomitant incorporation into RNA or DNA—a mechanistic profile not achievable with 5-fluorouridine or cytarabine, which act via incorporation and chain termination [2].

Combination Chemotherapy Modeling with Cytarabine or 5-Azacytidine

Because 3-deazauridine inhibits cytidine deaminase (Ki = 19 µM) [3] and depletes CTP pools, it synergistically enhances the cytotoxicity of cytarabine and 5-azacytidine by preventing their enzymatic deamination and by reducing competing natural nucleotide pools. This makes it a key tool compound for preclinical combination chemotherapy studies, distinct from other uridine analogs that lack this dual-modulatory capability.

Anti-HIV-1 Mutagenesis Research with High Selectivity Window

With a selectivity index >68 in HIV-1 infectivity assays [4], 3-deazauridine offers a wide therapeutic window for investigating lethal mutagenesis as an antiviral strategy. Unlike 5-fluorocytidine or formycin A (SI 39–40), its lower host cytotoxicity at antiviral concentrations makes it preferable for studies in primary human immune cells or long-term viral evolution experiments.

Cytarabine-Resistant Leukemia Model Development

Collateral sensitivity of cytarabine-resistant L1210/AraC cells to 3-deazauridine (IC50 ~6 µM) [5] enables researchers to use this compound as a selection tool and as a mechanistic probe to dissect resistance pathways independent of deoxycytidine kinase. This application is uniquely addressable by 3-deazauridine among clinically studied nucleoside analogs.

Application
Selection Property
Validation Focus
CTP synthetase inhibition / nucleotide pool depletion
CTP synthetase inhibitor profile
CTP/dCTP pool reduction without RNA/DNA incorporation
Combination studies with cytarabine or 5‑azacytidine
Cytidine deaminase inhibition + CTP pool modulation
Reported synergy via deaminase protection and nucleotide competition
Anti‑HIV‑1 mutagenesis / selectivity research
High selectivity index in HIV‑1 infectivity model
Host‑cell cytotoxicity vs. antiviral endpoint under controlled assay conditions
Cytarabine‑resistant leukemia model development
Collateral sensitivity in deoxycytidine kinase‑deficient cells
Bypass of kinase‑dependent resistance; verify IC50 in your resistant line
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